molecular formula C10H18N2O3 B1375420 tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate CAS No. 693287-78-4

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

Cat. No. B1375420
M. Wt: 214.26 g/mol
InChI Key: QOEHTHNPTMRRLP-UHFFFAOYSA-N
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Patent
US08304556B2

Procedure details

B-22a was prepared analogously to B-19a starting from tetrahydro-4H-pyran-4-one (923 μL, 9.99 mmol) and tert-butylcarbazate (1.32 g, 9.99 mmol). Yield: 2.15 g.
Quantity
923 μL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[C:8]([O:12][C:13](=[O:16])[NH:14][NH2:15])([CH3:11])([CH3:10])[CH3:9]>>[C:8]([O:12][C:13]([NH:14][N:15]=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)=[O:16])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
923 μL
Type
reactant
Smiles
O1CCC(CC1)=O
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
B-22a was prepared analogously to B-19a

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.